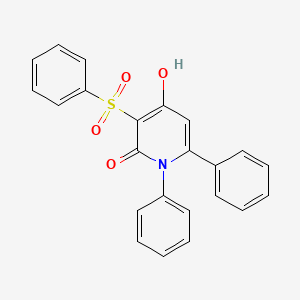
O-Propyl methanesulfonothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Propyl methanesulfonothioate is an organosulfur compound that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a methanesulfonothioate group attached to a propyl chain, making it a versatile reagent in organic synthesis and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl methanesulfonothioate typically involves the reaction of propyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired thiosulfonate compound. The reaction conditions generally require a controlled temperature environment to ensure the stability of the intermediate and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient handling of reagents and the control of reaction parameters. The use of automated systems and advanced monitoring techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
O-Propyl methanesulfonothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosulfonate group to thiols or sulfides.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted thiosulfonates
科学的研究の応用
O-Propyl methanesulfonothioate has a wide range of applications in scientific research:
Biology: This compound is employed in the study of enzyme mechanisms and protein modifications, particularly in the reversible blocking of cysteine residues.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development and as a tool for studying redox biology.
Industry: this compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of O-Propyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a reversible disulfide bond with cysteine residues, thereby modulating the activity of the target protein. This reversible modification allows for the study of redox regulation and enzyme function in various biological systems.
類似化合物との比較
Similar Compounds
- S-Methyl methanethiosulfonate
- S-Ethyl methanethiosulfonate
- S-Butyl methanethiosulfonate
Uniqueness
O-Propyl methanesulfonothioate is unique in its balance of reactivity and stability, making it particularly useful in applications requiring reversible modifications. Compared to its methyl and ethyl analogs, the propyl derivative offers a longer alkyl chain, which can influence the compound’s solubility and interaction with biological molecules.
Conclusion
This compound is a valuable compound in both academic and industrial research due to its versatile chemical properties and wide range of applications. Its ability to undergo various chemical reactions and its role in modulating protein function make it a critical tool in the study of biochemical processes and the development of new technologies.
特性
分子式 |
C4H10O2S2 |
|---|---|
分子量 |
154.3 g/mol |
IUPAC名 |
methyl-oxo-propoxy-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C4H10O2S2/c1-3-4-6-8(2,5)7/h3-4H2,1-2H3 |
InChIキー |
QKGKQWZZVQSEMS-UHFFFAOYSA-N |
正規SMILES |
CCCOS(=O)(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B13366469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
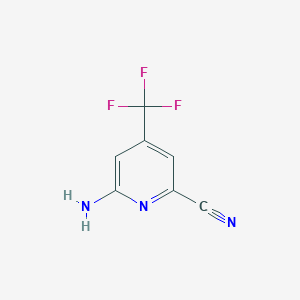
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)
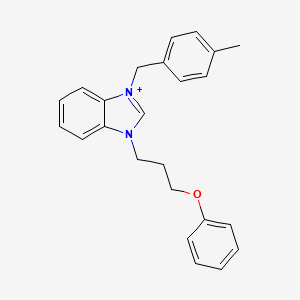
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
![4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366523.png)
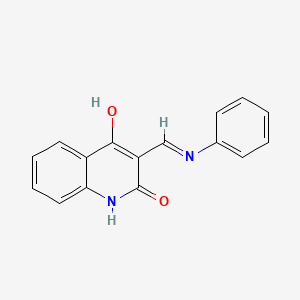
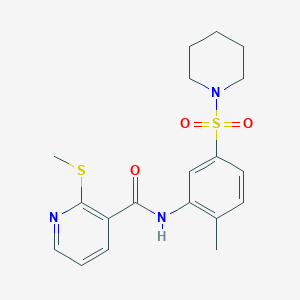
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
